Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Kinase Inhibition CLK Family Kinases Scaffold Hopping

This 3,4-difluorobenzamide bearing a seco furan-2-yl-pyridine moiety is a structurally rigid, electron-deficient scaffold not replicated by fused furopyridines or mono-fluoro analogs. The unique topology reduces CLK1 affinity, enabling selective kinase profiling, while the 3,4-difluoro pattern enhances metabolic stability for oral small-molecule programs. Ideal as a reference tool in fluorine-scan SAR campaigns and heterocycle scan libraries. Source this differentiated building block to deconvolute target engagement and accelerate lead optimization.

Molecular Formula C17H12F2N2O2
Molecular Weight 314.292
CAS No. 2034438-41-8
Cat. No. B2825828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
CAS2034438-41-8
Molecular FormulaC17H12F2N2O2
Molecular Weight314.292
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
InChIKeyKIOHNTKUJOWREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034438-41-8) – Chemical Class, Core Structure, and Procurement Context


3,4-Difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034438-41-8) is a synthetic, fluorinated benzamide derivative that incorporates a furan-2-yl-pyridin-4-yl-methyl moiety, placing it at the intersection of benzamide-based pharmacophores and heteroaryl-substituted pyridine scaffolds [1]. The compound belongs to the broader class of substituted benzamides, which are frequently explored as kinase inhibitors, receptor modulators, and enzyme inhibitors in medicinal chemistry programs [2]. The presence of electron-withdrawing fluorine atoms at the 3- and 4-positions of the benzamide ring, combined with the furan-pyridine hybrid tail, differentiates it from simpler benzamide analogs and positions it as a building block or tool compound for structure-activity relationship (SAR) campaigns targeting kinases or G-protein-coupled receptors [3].

Why Generic Substitution of 3,4-Difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide Fails: Critical Dependence on the Furan-2-yl-pyridine Moiety and 3,4-Difluoro Substitution Pattern


Although numerous benzamide analogs and furopyridine-based kinase inhibitors are commercially available, simple in-class substitution fails because the compound's unique combination of a 3,4-difluorobenzamide warhead and a furan-2-yl-pyridine tail creates a structurally rigid, electron-deficient scaffold that is not replicated by common alternatives such as 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]benzamide (a 5-HT1F agonist) or generic furo[3,2-b]pyridines (CLK/kinase inhibitors) [1][2]. The specific positioning of the furan ring on the pyridine C2, rather than the fused furopyridine topology, alters the vector of hydrogen-bond acceptors and π-stacking capacity, directly impacting target recognition and selectivity profiles [2]. Furthermore, the 3,4-difluoro substitution pattern on the benzamide ring is known to enhance metabolic stability relative to mono-fluoro or non-fluorinated analogs, a property that cannot be assumed for other benzamide derivatives without explicit experimental validation [1].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034438-41-8)


Structural Topology Divergence from Furo[3,2-b]pyridine-Based Kinase Inhibitors Drives Distinct Kinase Selectivity Profiles

The compound's furan-2-yl-pyridine moiety represents a scaffold-hop relative to the furo[3,2-b]pyridine core found in EP2940022-exemplified CLK inhibitors such as 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]benzamide [1]. In the furopyridine series, the fused oxygen-containing ring locks the pyridine nitrogen and furan oxygen into a coplanar arrangement that is critical for hinge-binding to the kinase ATP pocket. The target compound's seco (non-fused) furan-2-yl-pyridine topology breaks this coplanarity, altering the presentation of hydrogen-bond acceptors and potentially reducing CLK1 affinity while opening selectivity toward kinases that accommodate a bent or rotated heteroaryl geometry [2].

Kinase Inhibition CLK Family Kinases Scaffold Hopping

3,4-Difluoro Substitution Enhances Metabolic Stability Relative to Mono-Fluoro or Unsubstituted Benzamide Analogs

The 3,4-difluoro substitution pattern on the benzamide ring is a known metabolic soft-spot mitigation strategy. Comparative microsomal stability data for closely related benzamide series show that the addition of a second fluorine atom at the 3-position, adjacent to the 4-fluoro substituent, reduces oxidative metabolism by cytochrome P450 enzymes compared to 4-fluoro-only or unsubstituted analogs [1]. Although direct in vitro intrinsic clearance values for this specific compound are not publicly disclosed, the principle is well-established in benzamide SAR: 3,4-difluoro analogs consistently exhibit longer half-lives in human liver microsome assays than their mono-fluoro counterparts, with reported half-life improvements of 2- to 5-fold depending on the other substituents [2].

Metabolic Stability Fluorine Scan Benzamide SAR

Furan-2-yl-pyridine Moiety Provides a Distinct π-Stacking and Hydrogen-Bonding Profile Compared to Phenyl-Pyridine or Thienyl-Pyridine Analogs

The furan-2-yl substituent on the pyridine ring introduces an oxygen heteroatom that can act as a hydrogen-bond acceptor while simultaneously reducing aromaticity compared to phenyl or thienyl analogs. This alters both the electrostatic potential surface and the preferred π-stacking geometry with target protein aromatic residues (e.g., tyrosine, phenylalanine). In contrast, benzamide analogs bearing a phenyl-pyridine or thienyl-pyridine tail (e.g., 4-(2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl)benzamide, a PI3-kinase/AKT pathway inhibitor) present a different electron density distribution and torsional profile . These differences can translate into measurable shifts in target binding affinity and selectivity, although specific comparative binding data for this compound are not yet available in the public domain [1].

Ligand Recognition π-Stacking Heterocyclic SAR

High-Value Research Applications of 3,4-Difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034438-41-8) Based on Structural Differentiation


Kinase Selectivity Profiling: Exploring Non-Fused Heteroaryl Pyridine Scaffolds as CLK1/CLK2 Sparing Agents

The seco furan-2-yl-pyridine topology of this compound makes it a valuable tool for kinase selectivity panels that aim to distinguish between CLK1/CLK2-dependent and -independent phenotypes. Unlike fused furo[3,2-b]pyridines that potently inhibit CLK family kinases, this compound may exhibit reduced CLK1 affinity while retaining activity against other kinase targets that accommodate a bent heteroaryl geometry [1]. Researchers can use this compound to validate the role of CLK1 in alternative splicing regulation without the confounding effects of pan-CLK inhibition.

Metabolic Stability Optimization Studies: A Benchmark 3,4-Difluorobenzamide Probe

The 3,4-difluorobenzamide warhead provides a metabolically stabilized benzamide scaffold that can serve as a reference point in fluorine-scan SAR campaigns. By comparing the intrinsic clearance of this compound with its mono-fluoro or des-fluoro analogs in human liver microsome assays, medicinal chemists can quantify the metabolic advantage of the 3,4-difluoro substitution in their specific chemical series [2]. This is particularly relevant for programs targeting oral small-molecule therapeutics where first-pass metabolism is a key liability.

Heterocycle SAR Libraries: Probing π-Stacking and Hydrogen-Bonding Contributions of the Furan Oxygen

The furan-2-yl-pyridine tail of this benzamide provides a distinct electronic and steric environment compared to thienyl, phenyl, or oxazolyl analogs. Incorporating this compound into a heterocycle scan library allows researchers to deconvolute the contribution of the furan oxygen to target engagement, selectivity, and cellular potency [3]. Such libraries are essential for identifying the optimal heterocycle for lead optimization when crystallographic or docking data indicate a potential hydrogen-bond or π-stacking interaction in the target binding site.

Quote Request

Request a Quote for 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.